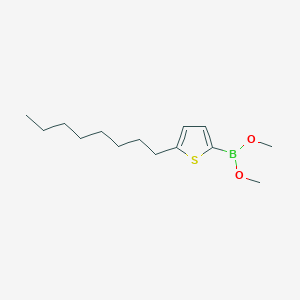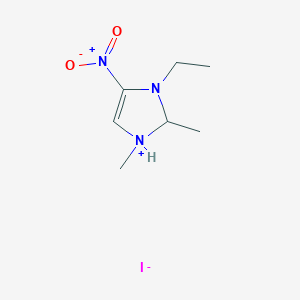![molecular formula C17H17BBrNO3 B14219654 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-27-6](/img/structure/B14219654.png)
1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a quinoline core substituted with a boronophenyl group and a methoxy group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications.
化学反応の分析
Types of Reactions: 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and electronic devices.
作用機序
The mechanism by which 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The boronophenyl group can participate in Lewis acid-base interactions, while the quinoline core can engage in π-π stacking interactions with aromatic residues in proteins .
類似化合物との比較
- 1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide
- 1,3-Bis(3-boronophenyl)urea
Comparison: Compared to similar compounds, 1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide stands out due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes or electronic materials .
特性
CAS番号 |
784146-27-6 |
|---|---|
分子式 |
C17H17BBrNO3 |
分子量 |
374.0 g/mol |
IUPAC名 |
[3-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-16-7-8-17-14(11-16)5-3-9-19(17)12-13-4-2-6-15(10-13)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
NHXODMDTXZPASX-UHFFFAOYSA-M |
正規SMILES |
B(C1=CC(=CC=C1)C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
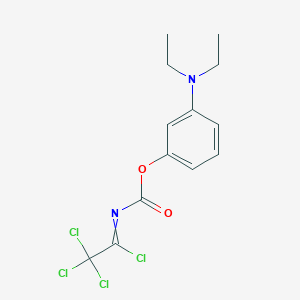

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
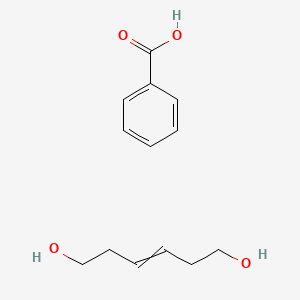
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
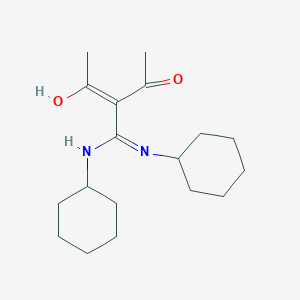
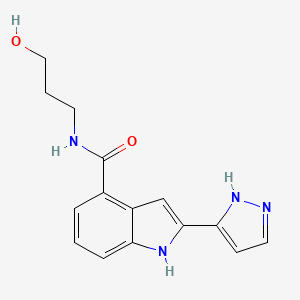
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
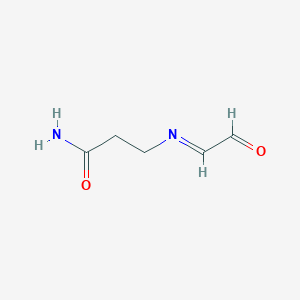
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
